molecular formula C9H8FNO2 B13071487 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B13071487
M. Wt: 181.16 g/mol
InChI Key: AVWAUZRNMKHSSH-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms

Chemical Reactions Analysis

6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. These compounds may share some chemical properties but can differ in their specific applications and reactivity. For example:

    1,3-Oxazepine: Another seven-membered ring compound with different substitution patterns and reactivity.

    1,2,3-Triazole: A five-membered ring compound with three nitrogen atoms, used in different chemical and biological applications.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H8FNO2/c10-6-2-1-3-7-8(6)9(12)11-4-5-13-7/h1-3H,4-5H2,(H,11,12)

InChI Key

AVWAUZRNMKHSSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC=C2)F)C(=O)N1

Origin of Product

United States

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